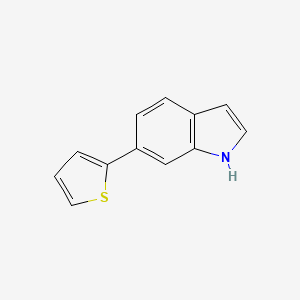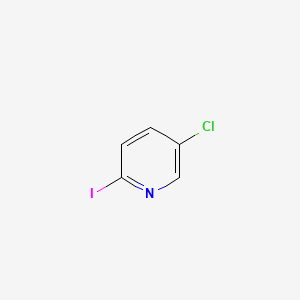
5-(4-氯苯基)-1-甲基-1H-吡唑-3-羧酸
描述
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a chlorophenyl group at position 5, a methyl group at position 1, and a carboxylic acid group at position 3
科学研究应用
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
Target of Action
Similar compounds with a pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
For instance, some pyrazole-bearing compounds have been found to inhibit the enzyme TAA1/TAR2 .
Pharmacokinetics
The compound has been successfully synthesized and its structure verified by employing elemental microanalysis, ftir, and 1h nmr techniques .
Result of Action
Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Action Environment
It’s known that environmental conditions such as temperature, humidity, and co2 concentrations can affect the activity of certain insecticides .
生化分析
Biochemical Properties
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes by binding to their active sites, thereby inhibiting their catalytic activity. This inhibition can modulate various biochemical pathways within the cell. For instance, it has been observed to inhibit enzymes involved in oxidative stress responses, leading to a decrease in reactive oxygen species production . The compound’s interaction with these enzymes highlights its potential as a tool for studying oxidative stress and related cellular processes.
Cellular Effects
The effects of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity and thereby disrupting specific biochemical pathways . This binding interaction is often competitive, where the compound competes with the enzyme’s natural substrate. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. It affects the β-oxidation of fatty acids by inhibiting key enzymes in this pathway, leading to altered levels of fatty acid metabolites . Additionally, the compound interacts with cofactors such as NADH and FADH2, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
Within cells and tissues, 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is crucial for its activity and function. The compound is often directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its inhibitory effects on target enzymes . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: This compound shares the chlorophenyl group but has a different heterocyclic core.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but contains a thiadiazole ring and a sulfonamide group.
Uniqueness
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the carboxylic acid group makes it particularly versatile for various applications.
属性
IUPAC Name |
5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCOASQHVLVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424411 | |
| Record name | 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957513-70-1 | |
| Record name | 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



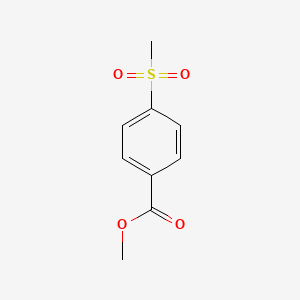
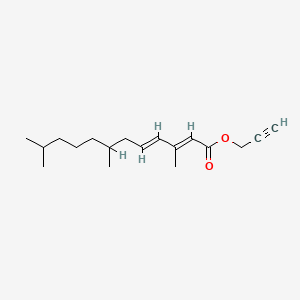
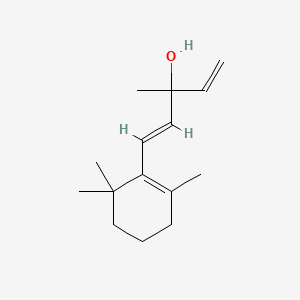
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
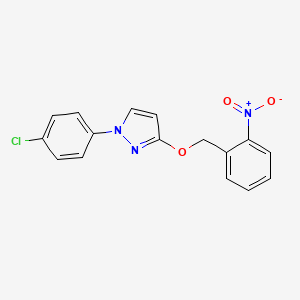
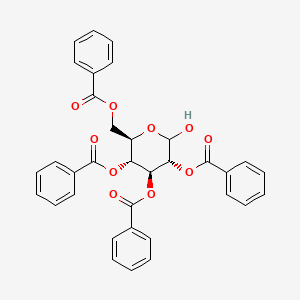

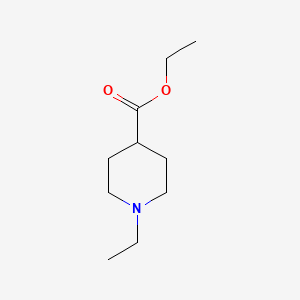
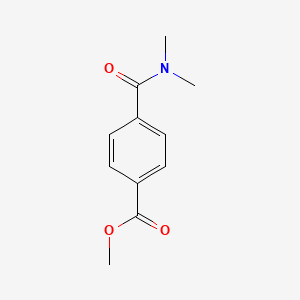
![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)

